![molecular formula C5H8F3NS B14598291 2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine CAS No. 61170-54-5](/img/structure/B14598291.png)
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles, structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. The presence of the trifluoromethylsulfanyl group in this compound adds unique properties, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine typically involves the alkylation of 1-tosyl-2-(trifluoromethyl)aziridine. The reaction conditions often include the use of strong bases and specific solvents to facilitate the alkylation process . The presence of a good terminal leaving group in the precursor aziridine aids in the ring expansion and formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The trifluoromethylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles, bases, and acids. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, nucleophilic ring opening can lead to the formation of various nitrogen-containing compounds, while substitution reactions can yield products with different functional groups replacing the trifluoromethylsulfanyl group.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine has several applications in scientific research:
- **Chem
Propiedades
Número CAS |
61170-54-5 |
|---|---|
Fórmula molecular |
C5H8F3NS |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(trifluoromethylsulfanyl)aziridine |
InChI |
InChI=1S/C5H8F3NS/c1-4(2)3-9(4)10-5(6,7)8/h3H2,1-2H3 |
Clave InChI |
AJRVMWIRYDIABQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN1SC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


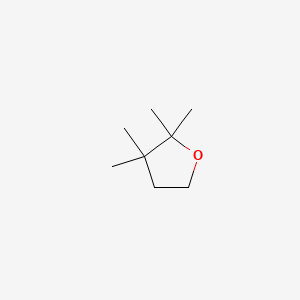
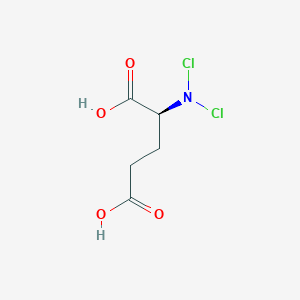
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)

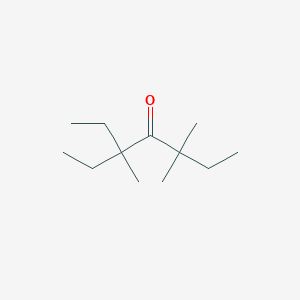
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)
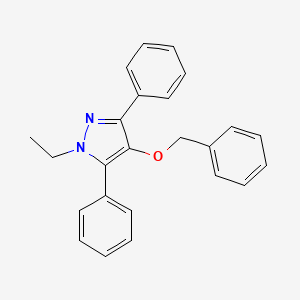
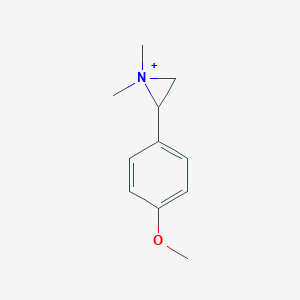

![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)


